

# An In-Depth Technical Guide to the Discovery and Development of SKI-349

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SKI-349** is a novel, small-molecule compound that has emerged as a promising anti-cancer agent due to its unique dual-targeting mechanism of action. Developed through the refinement of a preceding compound, SKI-178, **SKI-349** demonstrates significantly enhanced potency in both sphingosine kinase (SphK) inhibition and microtubule disruption. This dual action synergistically induces apoptosis in cancer cells, showing efficacy in various cancer models, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of **SKI-349**, presenting key data in a structured format and detailing the experimental protocols utilized in its characterization.

# **Discovery and Development**

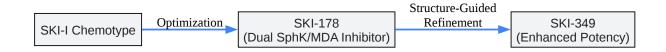
The development of **SKI-349** originated from optimization studies of the sphingosine kinase inhibitor (SKI) chemotype, SKI-I. Initial modifications led to the discovery of SKI-178, a dual-targeted inhibitor of both sphingosine kinase isoforms (SphK1 and SphK2) and a microtubule disrupting agent (MDA).[1][2] Building upon the demonstrated efficacy of SKI-178 in AML models, a structure-guided approach was employed to further refine the chemotype by modifying the "linker region" between the substituted phenyl rings.[1][2] This led to the



synthesis of **SKI-349**, a congener of SKI-178 with log-fold enhancements in both SphK inhibition and cytotoxic potency.[1]

# **Logical Progression of Development**

The development of **SKI-349** followed a logical progression from a known inhibitor to a more potent and effective clinical candidate.



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Caption: Development pipeline of **SKI-349** from the initial SKI-I chemotype.

## **Mechanism of Action**

**SKI-349** exerts its anti-cancer effects through a dual mechanism, simultaneously targeting two critical cellular processes: sphingolipid metabolism and microtubule dynamics.

# Inhibition of Sphingosine Kinases (SphK1/2)

**SKI-349** is a potent inhibitor of both SphK1 and SphK2, enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic precursors, sphingosine and ceramide, and the pro-survival S1P is crucial for cell fate. By inhibiting SphK1 and SphK2, **SKI-349** disrupts this balance, leading to an accumulation of pro-apoptotic ceramides and a depletion of pro-survival S1P.

# **Disruption of Microtubule Polymerization**

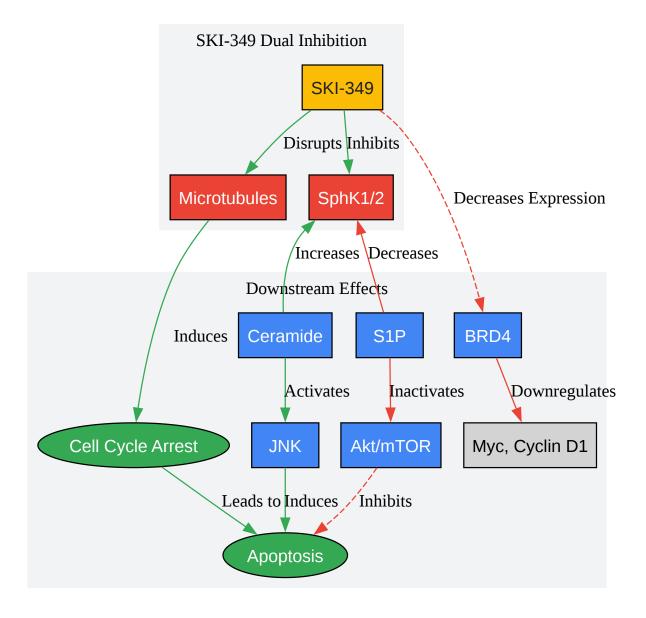
In addition to its effects on sphingolipid signaling, **SKI-349** acts as a microtubule-disrupting agent.[1] It interferes with the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and the induction of the mitotic spindle assembly checkpoint, ultimately triggering apoptosis.[1]

The synergistic effect of these two mechanisms is a key feature of **SKI-349**'s potent anti-cancer activity.

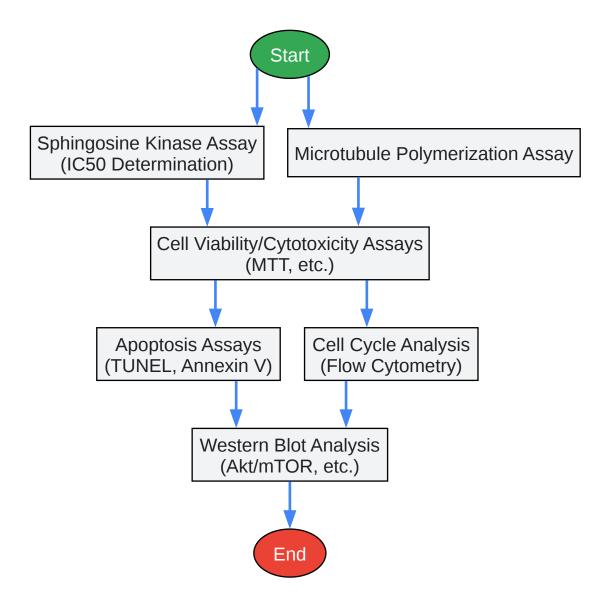


# **Signaling Pathways Affected by SKI-349**









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## References

• 1. Development of SKI-349, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Development of SKI-349, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization PMC [pmc.ncbi.nlm.nih.gov]
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